![molecular formula C14H22BrN3O B7572150 4-bromo-N-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7572150.png)
4-bromo-N-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide, commonly referred to as BRD-7929, is a chemical compound that has gained attention in the scientific community due to its potential use in drug development.
Wirkmechanismus
BRD-7929 exerts its effects by binding to the acetyl-lysine binding pocket of bromodomains. This binding inhibits the interaction between bromodomains and acetylated histones, which are involved in gene transcription. By inhibiting the activity of bromodomains, BRD-7929 can modulate gene expression and potentially treat diseases that are caused by dysregulated gene expression.
Biochemical and Physiological Effects:
BRD-7929 has been shown to have a selective inhibitory effect on bromodomains, with minimal off-target effects. In vitro studies have demonstrated that BRD-7929 can inhibit the activity of bromodomains in a dose-dependent manner. In vivo studies have shown that BRD-7929 can modulate gene expression and potentially treat diseases that are caused by dysregulated gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BRD-7929 in lab experiments is its high selectivity for bromodomains, which reduces the risk of off-target effects. Another advantage is its ability to modulate gene expression, which makes it a useful tool for studying the role of bromodomains in gene transcription. One limitation of using BRD-7929 is its relatively low potency compared to other bromodomain inhibitors, which may require higher concentrations for effective inhibition.
Zukünftige Richtungen
There are several potential future directions for research on BRD-7929. One direction is the development of more potent derivatives of BRD-7929 that can be used in drug development. Another direction is the identification of specific diseases that can be treated with BRD-7929, such as cancer or inflammatory diseases. Additionally, research can be conducted to further elucidate the mechanism of action of BRD-7929 and its effects on gene transcription.
Synthesemethoden
BRD-7929 can be synthesized using a multi-step synthetic route. The synthesis starts with the reaction of 2-bromo-1-cyclopentylpyrrole with diethylamine, followed by the reaction of the resulting compound with 2-dimethylaminoethyl chloride. The final step involves the reaction of the intermediate compound with 4-bromo-1,3-benzodioxole-5-carboxylic acid. The synthesis method has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
BRD-7929 has been identified as a potential lead compound for drug development due to its ability to selectively target bromodomains, which are protein domains that play a role in gene transcription. BRD-7929 has been shown to inhibit the activity of bromodomains in vitro and in vivo, making it a promising candidate for the development of drugs that target bromodomain-containing proteins.
Eigenschaften
IUPAC Name |
4-bromo-N-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O/c1-17(2)7-8-18(12-5-3-4-6-12)14(19)13-9-11(15)10-16-13/h9-10,12,16H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCFCUFFOKEDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1CCCC1)C(=O)C2=CC(=CN2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.